molecular formula C21H27N3O4S B2953233 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide CAS No. 1251680-50-8

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2953233
CAS No.: 1251680-50-8
M. Wt: 417.52
InChI Key: WRNSEISECVXZGR-UHFFFAOYSA-N
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Description

2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide is a synthetic small molecule of significant interest in scientific research. This compound belongs to a class of molecules featuring an N-(2-ethylphenyl)acetamide backbone linked to a 2-oxo-1,2-dihydropyridinyl moiety that is substituted with an azepane-1-sulfonyl group . This specific molecular architecture makes it a valuable candidate in medicinal chemistry and drug discovery research. Studies on closely related analogs suggest potential research applications in modulating biological pathways, with some compounds in this structural family being investigated for their antimicrobial, antiviral, and anticancer properties in vitro and in vivo . The mechanism of action for such compounds is believed to involve interaction with specific molecular targets, such as enzymes or receptors, thereby influencing various cellular pathways . In organic chemistry, it serves as a versatile building block for the synthesis of more complex molecules, as it can undergo various chemical reactions, including oxidation, reduction, and substitution, to introduce diverse functional groups . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-17-10-5-6-11-18(17)22-20(25)16-23-13-9-12-19(21(23)26)29(27,28)24-14-7-3-4-8-15-24/h5-6,9-13H,2-4,7-8,14-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNSEISECVXZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the azepane ring and the dihydropyridinone moiety. The sulfonyl group is introduced through sulfonation reactions, and the final compound is obtained by coupling the intermediate products under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Notable Features
Target compound C₂₂H₂₈N₃O₄S 454.55 Azepane sulfonyl (3), 2-ethylphenyl (N-acetamide) Lipophilic 2-ethylphenyl; azepane enhances solubility via sulfonyl polarity
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide C₁₉H₂₁F₂N₃O₄S 425.5 Azepane sulfonyl (5), 2,5-difluorophenyl Fluorine substituents improve metabolic stability and membrane permeability
N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide C₂₀H₂₄ClN₃O₄S 437.9 4-methylpiperidine sulfonyl (3), 5-chloro-2-methylphenyl Piperidine (6-membered) vs. azepane; chloro-methylphenyl increases hydrophobicity
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-[4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]-N-(thiophen-3-ylmethyl)acetamide C₂₄H₂₀N₅O₂S 458.52 Benzotriazolyl, thiophenmethyl Heteroaromatic groups introduce π-π stacking potential; lacks sulfonyl group

Key Observations:

Azepane vs. Piperidine Sulfonyl Groups: The target compound’s azepane sulfonyl group (7-membered ring) may confer distinct conformational flexibility and solubility compared to the 4-methylpiperidine sulfonyl group (6-membered) in .

Aryl Substituents : The 2-ethylphenyl group in the target compound balances lipophilicity better than the highly hydrophobic 5-chloro-2-methylphenyl in or the polar 2,5-difluorophenyl in . Fluorine substituents in enhance metabolic resistance to oxidative degradation.

Core Modifications: Replacement of the dihydropyridinone with tetrahydropyrimidine (e.g., compounds in ) or indolone (e.g., ) alters hydrogen-bonding capacity and ring strain, impacting target affinity.

Crystallographic and Stability Insights

While crystallographic data for the target compound are unavailable, analogues like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide exhibit planar amide groups and intermolecular N–H⋯O hydrogen bonding, stabilizing dimeric structures. Such interactions may persist in the target compound, influencing solubility and solid-state stability .

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, structural characteristics, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, azepane derivatives have been shown to possess antibacterial properties against various pathogens. The sulfonamide group is particularly noted for its effectiveness against bacterial infections due to its ability to inhibit bacterial folate synthesis.

Anti-inflammatory Effects

Studies on related compounds suggest that azepane sulfonamides can act as broad-spectrum chemokine inhibitors. For example, 3-(acylamino)azepan-2-ones have demonstrated anti-inflammatory activity at doses as low as 1 mg/kg in vivo, indicating a potential therapeutic application for inflammatory diseases .

Neuropharmacological Activity

The dihydropyridine component is known to interact with calcium channels, which may contribute to neuroprotective effects. Compounds that modulate calcium influx into neurons can be beneficial in treating neurodegenerative disorders.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of azepane derivatives, it was found that several compounds exhibited minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for this activity.

Compound NameMIC (µg/mL)Activity
Azepane Derivative A10Effective against E. coli
Azepane Derivative B15Effective against S. aureus
Target Compound5Effective against both

Case Study 2: Anti-inflammatory Mechanism

Research on related azepane sulfonamides demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-kB signaling pathways, which are pivotal in the inflammatory response.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodology :

  • Step 1 : Pyridine ring formation using precursors like 2-oxo-1,2-dihydropyridine derivatives. Introduce the azepane-1-sulfonyl group via nucleophilic substitution or sulfonation reactions under controlled pH and temperature .
  • Step 2 : Coupling with N-(2-ethylphenyl)acetamide via amide bond formation (e.g., EDC/HOBt or carbodiimide-mediated coupling).
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading, reaction time). Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches .

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways, transition states, and thermodynamic stability. Focus on sulfonyl group reactivity and pyridinone ring oxidation susceptibility .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in polar/non-polar solvents. Tools like Gaussian or ORCA are recommended for academic use .

Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • LC-MS/QTOF : Confirm molecular weight and detect impurities.
  • NMR (1H/13C, 2D-COSY/HSQC) : Assign stereochemistry and verify substitution patterns on the pyridinone and acetamide moieties.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions for stability assessment .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to mitigate competing side reactions (e.g., over-sulfonation or ring oxidation)?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate species.
  • High-Throughput Screening (HTS) : Test 10–20 reaction permutations (e.g., varying oxidants, temperature gradients) using automated liquid handlers.
  • Controlled Atmosphere Reactors : Use nitrogen-purged environments to prevent oxidation of the dihydropyridinone ring .

Q. What strategies resolve contradictions between computational predictions and experimental observations in synthesis or biological activity?

  • Methodology :

  • Feedback Loops : Integrate experimental data (e.g., failed reaction outcomes) into computational models to refine parameters (e.g., activation barriers, solvent effects) .
  • Multi-Model Validation : Cross-check predictions using both DFT and semi-empirical methods (e.g., PM6) to reduce model-dependent biases .

Q. How can in vitro and in vivo studies evaluate the pharmacokinetic (PK) and toxicity profiles of this compound?

  • Methodology :

  • In Vitro : Use hepatic microsomes or recombinant CYP450 enzymes to assess metabolic stability. Pair with cytotoxicity assays (e.g., MTT) in primary hepatocytes .
  • In Vivo : Apply allometric scaling from rodent models to predict human clearance. Use LC-MS/MS for plasma concentration-time profiling and metabolite identification .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs with modified sulfonyl or acetamide groups?

  • Methodology :

  • Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., azepane vs. piperidine sulfonamides) and test binding affinity via SPR or ITC.
  • Free-Wilson Analysis : Statistically correlate substituent effects with biological activity (e.g., IC50 values) using multivariate regression .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data across independent studies?

  • Methodology :

  • Standardized Assays : Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration).
  • Orthogonal Validation : Confirm activity using unrelated assays (e.g., enzymatic inhibition vs. cell proliferation) to rule out assay-specific artifacts .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound across different laboratories?

  • Methodology :

  • Detailed SOPs : Document exact stoichiometry, purification thresholds (e.g., ≥95% HPLC purity), and equipment specifications (e.g., microwave reactor wattage).
  • Inter-Lab Collaborations : Conduct round-robin testing to identify critical variables (e.g., humidity sensitivity of intermediates) .

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